
Licochalcone a
Vue d'ensemble
Description
Licochalcone A is a chalconoid, a type of natural phenol, primarily extracted from the roots of Glycyrrhiza uralensis Fisch. ex DC. (licorice). This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities . It is widely used in traditional Chinese medicine and has been incorporated into various modern applications such as food additives, health supplements, and cosmetics .
Mécanisme D'action
Target of Action
Licochalcone A (Lico-A) is a flavonoid compound derived from the root of the Glycyrrhiza species, a plant commonly used in traditional Chinese medicine . It has been identified as a potential multitarget compound . The primary targets of Lico-A include PTP1B and arginine methyltransferase 6 . These targets play crucial roles in cognitive activity and neuroprotection .
Mode of Action
Lico-A acts as a PTP1B inhibitor , enhancing cognitive activity through the BDNF-TrkB pathway . It also exhibits inhibitory effects on microglia activation , which enables mitigation of neuroinflammation . Furthermore, Lico-A has been identified as a selective inhibitor of arginine methyltransferase 6 .
Biochemical Pathways
Lico-A’s activity is mediated through several signaling pathways, such as PI3K/Akt/mTOR , P53 , NF-κB , and P38 . Caspase-3 apoptosis, MAPK inflammatory, and Nrf2 oxidative stress signaling pathways are also involved . These pathways and their downstream proteins enable Lico-A to regulate a wide range of cellular processes, including apoptosis, inflammation, and oxidative stress .
Pharmacokinetics
The pharmacokinetics of Lico-A reveal that it has poor bioavailability due to first-pass metabolism in the liver . This characteristic impacts its absorption, distribution, metabolism, and excretion (ADME), limiting its application in the food and pharmaceutical industries .
Result of Action
The molecular and cellular effects of Lico-A’s action are diverse. It has been reported to have neuroprotective effects , suggesting its potential in treating neurodegenerative diseases like Alzheimer’s . Moreover, Lico-A has shown promise in treating various diseases such as cancer, obesity, and skin diseases .
Action Environment
The action, efficacy, and stability of Lico-A can be influenced by environmental factors. For instance, Lico-A protects cells from oxidative stress mediated by UV and blue light . It is able to activate anti-inflammatory, antioxidant, and detoxifying enzymes, which protect skin cells from damage induced by oxidative stress .
Analyse Biochimique
Biochemical Properties
Licochalcone A demonstrates a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, anti-parasitic, bone protection, blood glucose and lipid regulation, neuroprotection, and skin protection . It interacts with multiple therapeutic targets, such as TNF-α, VEGF, Fas, FasL, PI3K, AKT, and caspases .
Cellular Effects
This compound exhibits cytotoxicity towards human MCF-7 breast cancer cells, but not MCF-10A human breast epithelial cells . It influences cell function by up-regulating p53 expression and blocking cell cycle progression at G2/M, followed by apoptosis .
Molecular Mechanism
This compound is a non-S-adenosyl L-methionine (SAM) binding site competitive inhibitor of PRMT6 . In MCF-7 cells, it inhibited PRMT6-dependent methylation of histone H3 at arginine 2 (H3R2), which resulted in a significant repression of estrogen receptor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Licochalcone A can be synthesized through various methods. One common approach involves the extraction from the air-dried roots of Glycyrrhiza inflata using ethanol under reflux conditions. The ethanol extracts are then evaporated, and the residues are subjected to macroporous resin to elute with water and ethanol sequentially . Another method involves the preparation of micelles using thin-film dispersion, which enhances the solubility and bioavailability of this compound .
Industrial Production Methods: Industrial production of this compound often involves green and facile preparation approaches, such as capping on hollow gold nanoparticles to improve solubility and dissolution . These methods ensure the compound’s stability and efficacy for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Licochalcone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities. For instance, oxidation can lead to the formation of more potent anticancer agents .
Applications De Recherche Scientifique
Anticancer Applications
LicA has shown promising results in inhibiting the growth of various cancer types:
- Esophageal Carcinoma : LicA suppresses cell proliferation and induces apoptosis in esophageal cancer cells by inhibiting the PI3K/Akt/mTOR pathway .
- Lung Cancer : Studies indicate that LicA can reduce tumor growth and metastasis in lung cancer models through its anti-inflammatory properties .
- Breast Cancer : Recent research suggests that LicA may reprogram metabolic responses and enhance antioxidant defenses in breast cancer cells, making it a potential candidate for further therapeutic development .
Anti-Inflammatory Effects
LicA exhibits significant anti-inflammatory properties, making it useful in treating various inflammatory conditions:
- Dairy Cow Claw Dermal Cells : In a study on bovine laminitis, LicA was shown to protect against LPS-induced inflammation by regulating TLR4/MyD88/NF-κB signaling pathways .
- Immune Modulation : LicA inhibits inflammatory mediators such as TNF-α and IL-6 in immune cells, suggesting its potential in treating immune-related diseases .
Neuroprotective Properties
Research has highlighted LicA's role in neuroprotection:
- Alzheimer’s Disease : LicA has been identified as a multitarget drug candidate for Alzheimer's disease, reducing amyloid plaques and tau phosphorylation while exhibiting anti-inflammatory effects in microglial cells .
- Neuropathic Pain : In animal models, LicA demonstrated protective effects against neuropathic pain by inhibiting microglial activation and associated inflammatory responses .
Other Notable Applications
LicA's therapeutic potential extends beyond cancer and inflammation:
- Antimicrobial Activity : LicA has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent .
- Skin Protection : Topical applications of LicA have been explored for skin protection through Nrf2-dependent cytoprotection mechanisms .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Comparaison Avec Des Composés Similaires
Licochalcone A is unique among chalcones due to its broad spectrum of biological activities. Similar compounds include Licochalcone B, Licochalcone C, and Licochalcone D, which also exhibit anticancer and anti-inflammatory properties . this compound stands out for its potent antioxidant and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .
Activité Biologique
Licochalcone A (LicA) is a natural flavonoid compound derived from the roots of various species of licorice, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis. It has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Key Findings:
- Inhibition of COX-2 : In a study involving lipopolysaccharide (LPS)-induced macrophage cells, LicA demonstrated a dose-dependent inhibition of COX-2 activity and expression. At doses of 0.1 to 1 μg/mL, LicA reduced PGE2 production by up to 80% compared to controls .
- Carrageenan-Induced Paw Edema : In vivo studies showed that LicA significantly reduced paw edema in rats induced by carrageenan at doses of 2.5 to 10 mg/kg .
Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|
2.5 | 25 |
5 | 45 |
10 | 60 |
2. Antioxidant Activity
LicA's antioxidant properties contribute to its neuroprotective effects and its potential role in treating neurodegenerative diseases such as Alzheimer's.
Mechanisms:
- Reduction of Oxidative Stress : LicA has been shown to inhibit oxidative stress in SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, leading to reduced cell apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway .
- Neuroprotective Effects : In animal models, LicA treatment resulted in reduced tau phosphorylation and amyloid plaque accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease .
3. Antibacterial Activity
This compound exhibits notable antibacterial properties against various gram-positive bacteria.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : LicA showed effective antibacterial activity against Bacillus species with MIC values ranging from 2 to 3 μg/mL but was ineffective against gram-negative bacteria at concentrations up to 50 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus cereus | 2 |
Staphylococcus aureus | 3 |
4. Anticancer Activity
LicA has been studied for its potential anticancer effects through multiple pathways.
Case Studies:
- Breast Cancer : Recent studies indicate that LicA inhibits aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis, thereby potentially reducing breast cancer risk .
- Mechanisms of Action : LicA has been shown to induce apoptosis in cancer cells via modulation of the Bcl-2 family proteins and activation of caspases .
Propriétés
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
Record name | Licochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licochalcone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Licochalcone A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LICOCHALCONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Licochalcone A's anti-inflammatory effect?
A1: this compound exerts its anti-inflammatory effect by potently inhibiting the activation of the IκB kinase complex (IKK). This inhibition prevents the degradation of the inhibitor of NF-κB (IκB), thereby suppressing the nuclear translocation, DNA binding, and transcriptional activity of NF-κB []. It is noteworthy that this compound does not interfere with the recruitment of receptor-interacting protein 1 and IKKβ to TNF receptor I by TNF-α, suggesting a specific action on IKK activation.
Q2: How does this compound impact the arachidonic acid (AA)/cyclooxygenase (COX) pathway in LPS-activated microglia?
A2: this compound demonstrates a dose-dependent inhibition of PGE2 release by targeting the AA/COX pathway. It achieves this by decreasing the protein levels of phospholipase A2, COX-1, and COX-2, effectively suppressing the production of inflammatory mediators [].
Q3: Can this compound affect the activity of mitogen-activated protein kinases (MAPKs)?
A3: Yes, this compound has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK and Erk 1/2, key signaling molecules involved in inflammatory responses []. This inhibition contributes to its anti-inflammatory effects.
Q4: Does this compound target specific ion channels in T-lymphocytes?
A4: Research indicates that this compound suppresses ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes in a concentration-dependent manner []. This suppression contributes to its anti-inflammatory effects by modulating calcium signaling, a crucial process for T-cell activation and proliferation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound is a chalcone with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol.
Q6: Are there any characteristic spectroscopic data for this compound identification?
A6: Yes, this compound can be identified using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The structure has been elucidated using these techniques [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.